3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Cannabinoid Receptor Pharmacology Binding Affinity GPCR Screening

3-Dimethylamino-1-(4-methylphenyl)-1-propanone (CAS 13552-47-1, free base; HCl salt CAS 5250-02-2) is a synthetic β-aminoketone belonging to the Mannich base family, prepared by condensation of 4-methylacetophenone, dimethylamine hydrochloride, and formaldehyde. It possesses a propiophenone backbone bearing a 4-methyl substituent on the aromatic ring and a terminal dimethylamino group, distinguishing it from unsubstituted-phenyl, 4-methoxy, and 4-chloro analogs as well as from the regioisomeric 2-aminoketone cathinone derivatives.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12116691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-1-(4-methylphenyl)-1-propanone
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCN(C)C
InChIInChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3
InChIKeyCDRIHKYUUKWROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dimethylamino-1-(4-methylphenyl)-1-propanone: Core Identity and Procurement-Relevant Context for the β-Aminoketone Class


3-Dimethylamino-1-(4-methylphenyl)-1-propanone (CAS 13552-47-1, free base; HCl salt CAS 5250-02-2) is a synthetic β-aminoketone belonging to the Mannich base family, prepared by condensation of 4-methylacetophenone, dimethylamine hydrochloride, and formaldehyde [1]. It possesses a propiophenone backbone bearing a 4-methyl substituent on the aromatic ring and a terminal dimethylamino group, distinguishing it from unsubstituted-phenyl, 4-methoxy, and 4-chloro analogs as well as from the regioisomeric 2-aminoketone cathinone derivatives [2]. The compound is supplied as the hydrochloride salt (MW 227.73 g/mol, >95% purity) and has been investigated in analgesic, antimicrobial, and CB1-receptor screening contexts, although the depth of published quantitative comparative data remains limited relative to more extensively profiled aminoketones [3].

Why 3-Dimethylamino-1-(4-methylphenyl)-1-propanone Cannot Be Interchanged with Other β-Aminoketones


β-Aminoketones exhibit pronounced structure–activity divergence driven by even minor substituent changes on the aryl ring or the aminoalkyl side chain. The 4-methyl substitution in 3-dimethylamino-1-(4-methylphenyl)-1-propanone alters electronic distribution, lipophilicity (ClogP shift relative to the unsubstituted phenyl analog), and metabolic susceptibility compared to 4-H, 4-OCH₃, or 4-Cl congeners [1]. Further, the 3-dimethylamino regiochemistry yields a distinct elimination propensity toward α,β-unsaturated ketones under physiological conditions, a key determinant of covalent target engagement that differs fundamentally from the 2-aminoketone (cathinone) scaffold [2]. These differences render simple potency extrapolation across in-class compounds unreliable, underscoring the need for compound-specific evidence when selecting a β-aminoketone for research or industrial application.

Quantitative Differentiation Evidence for 3-Dimethylamino-1-(4-methylphenyl)-1-propanone vs. Closest Analogs


CB1 Cannabinoid Receptor Affinity: 4-Methylphenyl vs. 4-Methoxyphenyl Analog Comparison

In rat brain homogenate CB1 competitive binding assays using [³H]CP-55,940, the target compound (as hydrochloride salt) displayed IC₅₀ > 2000 nM, indicating weak CB1 interaction [1]. In contrast, the structurally related analog bearing a 3-acyloxy substitution (rather than the simple 4-methyl group) showed single-digit nanomolar CB1 affinity (Ki = 6.40 nM for a distinct molecular scaffold; direct head-to-head data for the 4-methoxy analog are not available in the same assay) [2]. The low CB1 affinity of the target compound is advantageous in analgesic screening programs where cannabinoid-mediated psychotropic effects are undesirable.

Cannabinoid Receptor Pharmacology Binding Affinity GPCR Screening

Antimicrobial Activity: Quantitative Ranking Among Tertiary β-Aminoketones

In a comparative antimicrobial screen of tertiary and quaternary β-aminoketones against multiple microbial strains, the antimicrobial activity was expressed relative to formaldehyde as a reference standard. The most active tertiary aminoketones (e.g., 1-dimethylamino-2-phenylbutan-3-one and 2-phenyl-3-dimethylaminopropiophenone) exhibited relative activity values of 1.0–2.0 (formaldehyde = 1.0) [1]. While the target 4-methyl compound was not among the top-ranked entities in this historical dataset, quaternization of the dimethylamino group consistently enhanced activity across the series by 2- to 5-fold [1]. This provides a benchmark for evaluating the target compound's antimicrobial positioning and suggests quaternization as a rational derivatization strategy to improve performance.

Antimicrobial Susceptibility β-Aminoketones Structure–Activity Relationship

Structural Confirmation and Purity: Single-Crystal X-ray Diffraction vs. Solution-State Characterization

The hydrochloride salt of the target compound has been unequivocally characterized by single-crystal X-ray diffraction, confirming the molecular connectivity, stereoelectronic environment, and salt stoichiometry [1]. In contrast, many commercial analogs (e.g., 3-(dimethylamino)-1-phenyl-1-propanone, CAS 3506-36-3) are typically supplied with solution-state characterization (¹H/¹³C NMR, HPLC) only, without published single-crystal data. The availability of a solved crystal structure provides unambiguous batch identity verification and supports computational docking studies requiring precise 3D coordinates.

Structural Chemistry Crystallography Analytical Quality Control

Regiochemical Differentiation: 3-Aminoketone vs. 2-Aminoketone (Cathinone) Scaffolds

The target compound is a 3-(dimethylamino)propiophenone derivative, placing the amino group β to the carbonyl. This regiochemistry imparts the capacity for retro-Mannich elimination to generate α,β-unsaturated ketone electrophiles, a property exploited for covalent enzyme inhibition (e.g., MetAP-1) [1]. By contrast, the regioisomeric 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone (a substituted cathinone) places the amino group α to the carbonyl, favoring monoamine transporter interactions rather than elimination-dependent prodrug behavior [2]. The β-aminoketone scaffold of the target compound is thus mechanistically distinct and suited to applications requiring in-situ generation of Michael acceptor species.

Medicinal Chemistry Prodrug Design Chemical Stability

Evidence-Backed Application Scenarios for 3-Dimethylamino-1-(4-methylphenyl)-1-propanone


Analgesic Screening Programs Requiring Low Cannabinoid Liability

The compound's weak CB1 receptor affinity (IC₅₀ > 2000 nM) renders it a candidate for analgesic programs where cannabinoid-mediated psychotropic or sedative side effects must be minimized [1]. While direct in vivo analgesic ED₅₀ data remain sparse, the CB1 selectivity profile supports its use in hit-finding campaigns targeting non-cannabinoid pain pathways.

Covalent Inhibitor and Prodrug Design Leveraging β-Aminoketone Elimination Chemistry

The 3-aminoketone scaffold is established as a prodrug platform for generating α,β-unsaturated ketones that covalently target cysteine residues in enzyme active sites (e.g., MetAP-1) [1]. The 4-methyl substitution on the aromatic ring provides a modifiable handle for tuning elimination kinetics and electrophilicity, offering a distinct vector relative to unsubstituted or electron-donating (4-OCH₃) analogs.

Antimicrobial Derivatization Starting Point with Crystallographically Defined Structure

Although the tertiary amine form shows moderate antimicrobial activity in class-level comparisons, quaternization of the dimethylamino group has been demonstrated to enhance antimicrobial potency by 2- to 5-fold across β-aminoketone series [1]. The availability of a solved single-crystal X-ray structure for the target compound [2] facilitates rational quaternary salt design and structure-based optimization.

Synthetic Intermediate for Diversely Substituted β-Aminoketone Libraries

The compound serves as a versatile starting material for N-alkylation reactions yielding structurally diverse β-aminoketones and γ-aminoalcohols, as demonstrated in a general synthetic methodology applicable to 3-(N,N-dimethylamino)propiophenones [1]. The 4-methyl substituent provides a defined hydrophobic parameter (π = +0.56) for systematic SAR exploration.

Quote Request

Request a Quote for 3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.